4-Ethoxy-4-oxobutylzinc bromide

Catalog No.
S1800357
CAS No.
131379-39-0
M.F
C6H11BrO2Zn
M. Wt
260.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethoxy-4-oxobutylzinc bromide

CAS Number

131379-39-0

Product Name

4-Ethoxy-4-oxobutylzinc bromide

IUPAC Name

bromozinc(1+);ethyl butanoate

Molecular Formula

C6H11BrO2Zn

Molecular Weight

260.44

InChI

InChI=1S/C6H11O2.BrH.Zn/c1-3-5-6(7)8-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1

SMILES

CCOC(=O)CC[CH2-].[Zn+]Br

4-Ethoxy-4-oxobutylzinc bromide is a chemical compound with the molecular formula C6H11BrO2ZnC_6H_{11}BrO_2Zn and a molecular weight of approximately 260.44 g/mol. This compound is classified as an organozinc reagent, which plays a significant role in various organic synthesis reactions. It is characterized by its ethoxy and oxo functional groups attached to a butyl chain, making it a versatile intermediate in

4-Ethoxy-4-oxobutylzinc bromide is primarily utilized in nucleophilic addition reactions. It reacts with various electrophiles to form new carbon-carbon bonds. One notable reaction involves its use as an intermediate in the preparation of acrylic acid derivatives, where it can participate in cross-coupling reactions with other organic halides or carbonyl compounds . The compound has been shown to undergo transformations under specific conditions, often requiring careful handling due to its reactivity, especially with moisture and air .

The synthesis of 4-Ethoxy-4-oxobutylzinc bromide typically involves the reaction of ethyl 4-oxobutanoate with zinc bromide in an appropriate solvent like tetrahydrofuran. A general procedure includes:

  • Preparation of the Zinc Reagent: Zinc bromide is reacted with an organolithium or Grignard reagent to form a zinc alkoxide.
  • Addition of Ethyl 4-Oxobutanoate: The zinc reagent is then treated with ethyl 4-oxobutanoate under controlled conditions (often at low temperatures) to yield 4-Ethoxy-4-oxobutylzinc bromide .

4-Ethoxy-4-oxobutylzinc bromide finds applications primarily in organic synthesis, particularly as an intermediate for:

  • Synthesis of Acrylic Acid Derivatives: It is used in key synthetic steps for creating various acrylic compounds, which have applications in polymers and coatings .
  • Catalysis: The compound serves as a catalyst in certain organic reactions, enhancing reaction rates and selectivity .
  • Material Science: Potential applications include use in color photography and as a stabilizer in nylon production .

Interaction studies involving 4-Ethoxy-4-oxobutylzinc bromide focus on its reactivity with various electrophiles and its stability under different conditions. Given its sensitivity to moisture and air, it is crucial to conduct experiments under inert atmospheres to prevent hydrolysis or oxidation . Understanding these interactions aids in optimizing its use in synthetic applications.

Several compounds share structural similarities with 4-Ethoxy-4-oxobutylzinc bromide, including:

Compound NameMolecular FormulaKey Features
DiethylzincC4H10ZnC_4H_{10}ZnCommon organozinc reagent; used in polymer synthesis.
Ethylzinc bromideC2H5BrZnC_2H_5BrZnUsed for nucleophilic additions; less sterically hindered.
Zinc acetateC4H6O4ZnC_4H_6O_4ZnUsed as a catalyst; less reactive than organozinc reagents.

Uniqueness: 4-Ethoxy-4-oxobutylzinc bromide stands out due to its specific functional groups that allow for diverse reactivity patterns not typically found in simpler organozinc compounds. Its ability to form stable intermediates for acrylic acid derivatives further enhances its utility compared to other similar compounds.

Dates

Modify: 2023-08-15

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